2,5-Anhydromannose

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPTZKZHMOIRE-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-75-0 | |

| Record name | 2,5-Anhydromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-ANHYDRO-D-MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

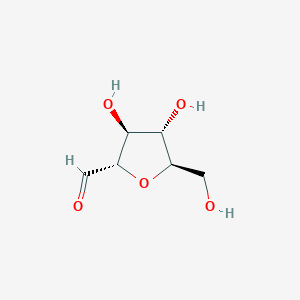

2,5-Anhydromannose chemical structure

An In-Depth Technical Guide to 2,5-Anhydromannose: Structure, Synthesis, and Applications

Introduction

2,5-Anhydromannose, also known by the synonym Chitose, is a fascinating and synthetically valuable monosaccharide derivative.[1][2][3] Its structure is characterized by a stable five-membered tetrahydrofuran ring and, most notably, a reactive aldehyde group. This unique combination of features makes it a cornerstone in the chemical modification of biopolymers, particularly chitosan. The most common and efficient method for its generation is through the nitrous acid-mediated depolymerization of chitosan, which selectively installs a 2,5-anhydromannose unit at the reducing end of the resulting chitooligosaccharide fragments.[4][5][6][7] This terminal aldehyde serves as a versatile chemical handle, enabling the conjugation of various molecules and the synthesis of advanced biomaterials and potential therapeutic agents. This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and pivotal applications of 2,5-Anhydromannose for researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Chemical Structure and Physicochemical Properties

The defining feature of 2,5-Anhydromannose is its furanose-like structure, an oxolane ring, which distinguishes it from the more common pyranose form of hexoses.[6][8] This structural arrangement, coupled with its specific stereochemistry and functional groups, dictates its chemical reactivity and utility.

Molecular and Structural Formula

The IUPAC name for 2,5-Anhydromannose is (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde.[3][8] Its core consists of a five-membered tetrahydrofuran ring with key functional groups positioned with specific stereochemistry: an aldehyde at the C2 position, hydroxyl groups at C3 and C4, and a hydroxymethyl group at C5.[6][8]

In aqueous solutions, the aldehyde group at the C2 position can exist in equilibrium with its hydrated gem-diol form, a crucial consideration for its reaction kinetics and mechanisms.[5][9] It is also described as existing as a mixture of acetal and aldehyde forms.[1][2][10]

Caption: 2D structure of 2,5-Anhydromannose and its gem-diol equilibrium.

Physicochemical Data

The key properties of 2,5-Anhydromannose are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | [1][2][8] |

| Molecular Weight | 162.14 g/mol | [1][2][8] |

| CAS Number | 495-75-0 | [1][2][8] |

| Appearance | Pale yellow or Yellow to Orange Solid | [2][3] |

| Solubility | Slightly soluble in water and methanol | [2] |

| IUPAC Name | (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | [3][8] |

Synthesis and Chemical Reactivity

The primary and most widely adopted method for producing 2,5-Anhydromannose is not through de novo synthesis but via the controlled degradation of a natural biopolymer. This approach is efficient and provides the molecule as a terminal unit on oligosaccharide chains, which is often the desired form for subsequent applications.

Synthesis via Nitrous Acid Depolymerization of Chitosan

The generation of 2,5-Anhydromannose-terminated chitooligosaccharides (COS) is reliably achieved through the nitrous acid (HONO) depolymerization of chitosan.[4][5] Chitosan, a linear polysaccharide of D-glucosamine and N-acetyl-D-glucosamine, undergoes chain cleavage at the glucosamine residues upon reaction with HONO. This reaction results in the formation of a 2,5-anhydro-D-mannofuranose unit at the newly formed reducing end.[4][5][6][7]

Causality of the Method: The choice of nitrous acid is critical. It specifically targets the primary amino groups of the glucosamine units in chitosan, initiating a diazotization reaction that leads to the formation of an unstable diazonium salt. This intermediate undergoes a ring contraction and cleavage of the glycosidic bond, yielding the thermodynamically stable five-membered anhydro-mannose ring structure. The reaction yield can be influenced by factors such as temperature, with lower temperatures favoring the formation of 2,5-anhydromannose.[6]

Caption: Workflow for synthesis of 2,5-Anhydromannose-terminated oligomers.

Experimental Protocol: Nitrous Acid Depolymerization

This protocol is a representative example based on methodologies described in the literature.[4][9]

-

Dissolution: Dissolve chitosan (e.g., 20 mg/mL) in an aqueous solution of acetic acid (e.g., 2.5% v/v) by stirring overnight at room temperature.

-

Inert Atmosphere: Remove dissolved oxygen by bubbling the solution with nitrogen (N₂) gas for approximately 15 minutes.

-

Cooling: Cool the solution to 4 °C in an ice bath.

-

Reagent Addition: Prepare a fresh solution of sodium nitrite (NaNO₂, e.g., 20 mg/mL). Add the NaNO₂ solution dropwise to the cooled chitosan solution in portions over several hours to control the reaction rate.

-

Reaction: Allow the reaction to proceed in the dark at 4 °C overnight with gentle agitation.

-

Work-up and Purification: Centrifuge the reaction mixture to remove any insoluble, high molecular weight chitosan. The supernatant, containing the water-soluble oligomers, can be further purified by methods such as gel filtration chromatography (GFC) or dialysis to isolate fractions with the desired degree of polymerization.[9]

-

Characterization: Confirm the presence of the 2,5-anhydromannose terminus using NMR spectroscopy.

Reactivity and Derivatization

The synthetic power of 2,5-Anhydromannose lies in the high reactivity of its aldehyde group, which serves as a versatile anchor point for a wide range of chemical modifications.[5][9]

-

Reductive Amination: It readily reacts with primary amines to form an intermediate imine (Schiff base), which can be subsequently reduced by agents like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.[4][5]

-

Hydrazone and Oxime Formation: The aldehyde reacts efficiently with hydrazides and O-hydroxylamines to form stable hydrazone and oxime linkages, respectively. These reactions are often faster than those with other carbohydrates.[4][7][9][11]

-

Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite, yielding chitooligosaccharide-2,5-anhydro-D-mannonic acid.[12] This derivative offers new conjugation possibilities and improved stability.

-

Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride (NaBH₄) or α-picoline borane.[6][9] This is sometimes done to "cap" the reactive end and prevent unwanted side reactions.

Spectroscopic and Structural Characterization

Unambiguous identification of the 2,5-anhydromannose unit is crucial. A combination of spectroscopic techniques provides a complete structural picture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural confirmation. In ¹H NMR spectra, the proton of the aldehyde or its hydrated gem-diol form gives a characteristic signal, typically appearing as a doublet between 4.9 and 5.1 ppm in D₂O.[6][9][12] The signals from the other protons on the furanose ring can be fully assigned using two-dimensional NMR experiments (e.g., COSY, HSQC).[9][12] In ¹³C NMR, the formation of a carboxylic acid derivative can be confirmed by the appearance of a new signal around 175.0 ppm.[12]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to confirm the molecular weight of the chitooligomer chains and their derivatives, verifying successful conjugation reactions.[7][12]

-

X-Ray Crystallography: While being the definitive method for determining three-dimensional molecular structure, obtaining a single, high-quality crystal suitable for X-ray diffraction is often the most challenging and rate-limiting step in a structural study.[13] For complex molecules and oligomers, this can be particularly difficult. However, for novel derivatives, a crystal structure provides invaluable, unambiguous proof of structure and conformation.[14]

Biological Significance and Key Applications

The utility of 2,5-Anhydromannose is not as a standalone therapeutic but as a critical structural component that imparts functionality to chitooligosaccharides (COS), which themselves possess a wide range of promising biological activities.

A Gateway to Functional Biomaterials

The ability to precisely modify the terminus of a COS chain via the 2,5-anhydromannose unit is a powerful strategy for creating advanced biomaterials.[5][7] By attaching different functional moieties, researchers can develop:

-

Block Copolymers: Conjugating other polymer blocks (e.g., dextran) to create diblock oligosaccharides with unique self-assembly properties.[9][11]

-

Surface Modification: Grafting COS onto surfaces like silicon wafers to impart biocompatibility, antibacterial properties, and controlled wetting.[5]

-

Drug Delivery Systems: Attaching targeting ligands or drugs to create sophisticated delivery vehicles.

Role in Drug Development

COS have demonstrated a remarkable spectrum of potential therapeutic applications, including antidiabetic, anti-obesity, antihypertensive, and antimicrobial activities.[6][7][15] The 2,5-anhydromannose end-group is pivotal in this context for several reasons:

-

Prodrug Design: It allows for the covalent attachment of drugs, which can be released under specific physiological conditions.

-

Enhanced Bioavailability: Modification of COS can improve its solubility and absorption characteristics.

-

Mannosidase Inhibition: While 2,5-Anhydromannose itself is not a prominent mannosidase inhibitor, its structural similarity to mannose suggests that its derivatives could be designed to target mannosidases. These enzymes are crucial in the N-linked glycosylation pathway of proteins, and their inhibition is a strategy for therapeutic intervention in viral infections and cancer.[16] The well-known mannosidase inhibitor 1-deoxymannojirimycin serves as a template for such design efforts.[16]

-

Synthesis of Novel Compounds: It serves as a precursor for synthesizing derivatives with unique biological profiles, such as poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol, which have been investigated as potential antiasthmatic compounds.[17]

Caption: Central role of 2,5-Anhydromannose in modern biotechnology.

Conclusion and Future Outlook

2,5-Anhydromannose represents a powerful convergence of natural product chemistry and modern polymer science. Its efficient generation from chitosan, an abundant and renewable resource, combined with the versatile reactivity of its terminal aldehyde group, establishes it as a key building block in biomedical and materials science research. While its direct biological activity is limited, its role as a chemical linker is paramount. Future research will undoubtedly continue to exploit this unique structure to develop next-generation drug delivery systems, intelligent hydrogels, functionalized surfaces, and novel therapeutics that leverage the inherent biological properties of chitooligosaccharides. The continued exploration of its derivatization chemistry will open new avenues for creating materials with unprecedented control over their structure and function.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116353, 2,5-Anhydromannose. Available from: [Link]

-

Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of chitooligosaccharide-2,5-anhydro-d-mannonic acid (2) from chitosan. Available from: [Link]

-

ResearchGate. (n.d.). A new synthesis of 2,5-anhydro-D-mannose derivatives. Available from: [Link]

-

Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739–1749. Available from: [Link]

-

Cheong, K. L., Wu, D. T., Zhao, J., & Li, S. P. (2022). Potential Medical Applications of Chitooligosaccharides. Molecules, 27(23), 8211. Available from: [Link]

-

Pickenhahn, P., Sarazin, J., Burel, A., Tran, C. H., Garreau, C., Tømmeraas, K., ... & Delair, T. (2019). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... ResearchGate. Available from: [Link]

-

ResearchGate. (2018). (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Available from: [Link]

-

Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose | CAS No: 495-75-0. Available from: [Link]

-

Human Metabolome Database. (n.d.). D-Mannose, 2,5-anhydro-, diethyl acetal, triacetate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Fuhrmann, U., Bause, E., & Ploegh, H. (1984). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Nature, 307(5953), 755–758. Available from: [Link]

-

Moussa, A., Garreau, C., & Auzély-Velty, R. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molecules, 23(3), 646. Available from: [Link]

-

Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. PubMed. Available from: [Link]

-

Moussa, A., Garreau, C., & Auzély-Velty, R. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Polymers, 12(3), 559. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000169). Available from: [Link]

-

Zosi, F. S., & Zeller, M. (2004). X-Ray Crystallography of Chemical Compounds. American Journal of Pharmaceutical Education, 68(5), 118. Available from: [Link]

-

Kniess, T., Laube, M., & Steinbach, J. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2019(3), M1081. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Anhydromannose | C6H10O5 | CID 11116353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,5-ANHYDRO-D-MANNOSE | 495-75-0 [amp.chemicalbook.com]

- 11. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Anhydromannose: A Technical Guide to a Pivotal Metabolic Modulator

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,5-Anhydromannose (CAS No. 495-75-0), a fascinating sugar analog with significant implications in metabolic regulation. While its primary utility has been established in the realm of bioconjugation chemistry as a derivative of chitosan processing, its reduced form, 2,5-anhydro-D-mannitol, emerges as a potent modulator of central carbon metabolism. This document will delve into the synthesis, core mechanism of action, experimental applications, and therapeutic potential of this compound, with a particular focus on its role as a powerful inhibitor of gluconeogenesis. We will provide detailed experimental protocols and quantitative data to empower researchers in their exploration of this molecule's capabilities.

Introduction and Physicochemical Properties

2,5-Anhydromannose, also known as Chitose, is a six-carbon monosaccharide characterized by an internal anhydro bridge between carbons 2 and 5.[1][2] This structural feature imparts unique chemical properties, most notably a reactive aldehyde group at the C1 position.[3][4] It is most commonly generated through the nitrous acid-mediated depolymerization of chitosan, a widely available biopolymer.[3][5][6]

While 2,5-Anhydromannose itself is a valuable building block in bioconjugation, its primary biological significance lies in its intracellular conversion to its reduced and subsequently phosphorylated derivatives. The focus of this guide will be on the biological activities stemming from these metabolites.

Table 1: Physicochemical Properties of 2,5-Anhydromannose [2]

| Property | Value |

| CAS Number | 495-75-0 |

| Molecular Formula | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Slightly soluble in water and methanol |

| Synonyms | Chitose, D-2,5-Anhydromannose |

Core Mechanism of Action: A Dual-Pronged Approach to Metabolic Reprogramming

The profound biological effects of 2,5-Anhydromannose are not exerted by the parent molecule itself, but rather by its intracellular metabolite, 2,5-anhydro-D-mannitol-1,6-bisphosphate. Upon entering the cell, 2,5-Anhydromannose is believed to be first reduced to 2,5-anhydro-D-mannitol, which is then sequentially phosphorylated by fructokinase or hexokinase to the 1-phosphate, and subsequently by phosphofructokinase to the active 1,6-bisphosphate form.[1] This bisphosphate metabolite then acts as a potent regulator of two key enzymes in glycolysis and gluconeogenesis.

Inhibition of Fructose-1,6-bisphosphatase (FBPase)

2,5-anhydro-D-mannitol-1,6-bisphosphate is a powerful inhibitor of fructose-1,6-bisphosphatase, a rate-limiting enzyme in the gluconeogenic pathway.[1] This inhibition effectively curtails the production of glucose from non-carbohydrate precursors. The apparent Ki for this inhibition has been determined to be 3.6 ± 0.3 µM.[1]

Activation of Pyruvate Kinase (PK)

Concurrently, 2,5-anhydro-D-mannitol-1,6-bisphosphate acts as an allosteric activator of pyruvate kinase, an enzyme that catalyzes a key ATP-producing step in glycolysis.[1][7] This activation further diverts the flow of metabolites away from gluconeogenesis and towards glycolysis. The apparent Ka for this activation is 9.5 ± 0.9 µM.[1]

The dual action of inhibiting a key gluconeogenic enzyme while simultaneously activating a key glycolytic enzyme makes 2,5-anhydro-D-mannitol-1,6-bisphosphate a highly effective modulator of glucose homeostasis.

Figure 1: Mechanism of action of 2,5-Anhydromannose metabolites in the hepatocyte.

Therapeutic Potential and Research Applications

The potent modulation of glucose metabolism by 2,5-anhydro-D-mannitol has positioned it as a molecule of significant interest for therapeutic development, particularly in the context of metabolic diseases and potentially in oncology.

Diabetes and Metabolic Disorders

The primary and most studied application of 2,5-anhydro-D-mannitol is in the management of hyperglycemia. In vivo studies have demonstrated its ability to significantly lower blood glucose levels in various animal models of diabetes.

Table 2: In Vivo Effects of 2,5-Anhydro-D-mannitol on Blood Glucose

| Animal Model | Dose (mg/kg) | Route | % Blood Glucose Reduction | Reference |

| Fasting Mice | 100-200 | Not specified | 17-58% | [1] |

| Fasting Rats | 100-200 | Not specified | 17-58% | [1] |

| Streptozotocin-diabetic Mice | 100-200 | Not specified | 17-58% | [1] |

| Genetically Diabetic db/db Mice | 100-200 | Not specified | 17-58% | [1] |

These findings underscore the potential of 2,5-anhydro-D-mannitol as a lead compound for the development of novel anti-diabetic therapeutics that directly target hepatic glucose output.

Cancer Metabolism

The metabolic landscape of many cancer cells is characterized by a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), and in some cases, an upregulation of gluconeogenic pathways to support anabolic processes.[8][9][10][11][12][13] The ability of 2,5-anhydro-D-mannitol's metabolites to inhibit both gluconeogenesis and glycolysis (at the level of phosphofructokinase-1) in certain cancer cells, such as Ehrlich ascites cells, suggests a potential therapeutic avenue.[14] By disrupting these central metabolic pathways, 2,5-anhydro-D-mannitol could potentially induce an energy crisis and inhibit cancer cell proliferation. Further research is warranted to explore the efficacy of 2,5-Anhydromannose and its derivatives across a broader range of cancer types and to elucidate the precise molecular mechanisms involved.

Experimental Protocols

To facilitate further research into 2,5-Anhydromannose and its derivatives, this section provides detailed, step-by-step protocols for its synthesis and for key biological assays.

Synthesis of 2,5-Anhydromannose from Chitosan

This protocol is adapted from established methods for the nitrous acid depolymerization of chitosan.[3][5]

Materials:

-

Chitosan (low molecular weight)

-

Acetic acid (glacial)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter

Procedure:

-

Prepare a 1% (w/v) chitosan solution by dissolving chitosan in 1% (v/v) aqueous acetic acid with overnight stirring.

-

Cool the chitosan solution in an ice bath to approximately 4°C.

-

Prepare a fresh solution of sodium nitrite in deionized water. The molar ratio of NaNO₂ to the glucosamine units of chitosan will determine the final degree of depolymerization. A molar ratio of 0.1 to 1.0 is a typical starting point.

-

Slowly add the sodium nitrite solution to the cold, stirring chitosan solution.

-

Allow the reaction to proceed for 2-4 hours at 4°C with continuous stirring.

-

Terminate the reaction by raising the pH to ~7.0 with a sodium hydroxide solution.

-

Precipitate the 2,5-Anhydromannose-terminated oligosaccharides by adding an excess of cold ethanol.

-

Collect the precipitate by centrifugation or filtration and wash several times with ethanol.

-

Dry the product under vacuum to yield 2,5-Anhydromannose-terminated chitooligosaccharides.

Note: Further purification and isolation of pure 2,5-Anhydromannose may require chromatographic techniques.

Assay for Inhibition of Gluconeogenesis in Isolated Hepatocytes

This protocol provides a framework for assessing the effect of 2,5-anhydro-D-mannitol on gluconeogenesis in primary hepatocytes.

Materials:

-

Isolated primary hepatocytes

-

Krebs-Ringer bicarbonate buffer supplemented with 2% BSA

-

Gluconeogenic substrates (e.g., lactate and pyruvate)

-

2,5-anhydro-D-mannitol

-

Glucose assay kit

-

96-well plates

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Isolate primary hepatocytes from rats or mice using a standard collagenase perfusion method.

-

Plate the hepatocytes in collagen-coated 96-well plates at a suitable density and allow them to attach for 2-4 hours.

-

Wash the cells with Krebs-Ringer buffer to remove any residual media.

-

Pre-incubate the cells with varying concentrations of 2,5-anhydro-D-mannitol in Krebs-Ringer buffer for 30 minutes.

-

Initiate gluconeogenesis by adding a mixture of lactate (10 mM) and pyruvate (1 mM) to each well.

-

Incubate the plates for 2-3 hours at 37°C in a humidified incubator.

-

At the end of the incubation, collect the supernatant from each well.

-

Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.

-

Calculate the percentage inhibition of gluconeogenesis for each concentration of 2,5-anhydro-D-mannitol relative to the untreated control.

Fructose-1,6-bisphosphatase Inhibition Assay

This assay measures the inhibitory effect of 2,5-anhydro-D-mannitol-1,6-bisphosphate on FBPase activity, adapted from a method utilizing a radiolabeled substrate.[15]

Materials:

-

Purified Fructose-1,6-bisphosphatase

-

Fructose-1,6-[1-³²P]bisphosphate (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

-

2,5-anhydro-D-mannitol-1,6-bisphosphate (inhibitor)

-

Activated charcoal suspension

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified FBPase, and varying concentrations of 2,5-anhydro-D-mannitol-1,6-bisphosphate.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the fructose-1,6-[1-³²P]bisphosphate substrate.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a suspension of activated charcoal, which will adsorb the unreacted substrate.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer an aliquot of the supernatant, containing the released ³²P-inorganic phosphate, to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the FBPase activity and the percentage inhibition at each inhibitor concentration to determine the IC₅₀ and/or Ki.

Conclusion and Future Directions

2,5-Anhydromannose, through its intracellular metabolites, presents a compelling case for further investigation as a modulator of central carbon metabolism. Its potent and dual-acting mechanism on gluconeogenesis and glycolysis positions it as a promising candidate for the development of therapeutics for metabolic diseases like type 2 diabetes. Furthermore, its emerging role in the context of cancer cell metabolism opens up new avenues for research in oncology. The experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to unlock the full potential of this intriguing molecule. Future studies should focus on elucidating the full spectrum of its cellular targets, its long-term efficacy and safety in preclinical models, and its potential for combination therapies.

References

-

Hanson, R. L., Ho, R. S., Wiseberg, J. J., Simpson, R., Younathan, E. S., & Blair, J. B. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 218–223. [Link]

- Pilkis, S. J., El-Maghrabi, M. R., Pilkis, J., & Claus, T. H. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. The Journal of biological chemistry, 256(8), 3619–3622.

-

Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences of the United States of America, 80(14), 4301–4305. [Link]

- Wernette-Hammond, M. E., Riquelme, P. T., & Lardy, H. A. (1985). Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells. The Journal of biological chemistry, 260(8), 4355–4361.

- Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. The American journal of physiology, 254(1 Pt 2), R150–R153.

- Ben-Yehoshua, S., & Cohen, E. (1985). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et biophysica acta, 845(3), 502–506.

- Wernette-Hammond, M. E., Riquelme, P. T., & Lardy, H. A. (1985). Inhibition by 2,5-anhydromannitol of Glycolysis in Isolated Rat Hepatocytes and in Ehrlich Ascites Cells. Journal of Biological Chemistry, 260(8), 4355-4361.

- Li, X., & Zhou, Y. (2023). Metabolic reprogramming in cancer: Mechanisms and therapeutics.

-

The Research Repository @ WVU. (1984). Inhibition Of Gluconeogenesis And Glycogenolysis By 2,5-Anhydro-D-Mannitol. Retrieved from [Link]

- Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats.

- Sharma, A., & Weigert, C. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1639-1653.

-

BioVision. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). Retrieved from [Link]

-

Encyclopedia.pub. (2021). Metabolic Reprogramming in Cancer Cells. Retrieved from [Link]

- Leithner, K., & Olschewski, A. (2019). Gluconeogenesis in cancer cells–repurposing of a starvation-induced metabolic pathway? Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1872(1), 24-36.

- Leithner, K., & Olschewski, A. (2019). Gluconeogenesis in cancer cells - Repurposing of a starvation-induced metabolic pathway?. Biochimica et biophysica acta. Reviews on cancer, 1872(1), 24–36.

-

UniProt. (n.d.). fbp - Fructose-1,6-bisphosphate aldolase/phosphatase - Sulfurisphaera tokodaii (strain DSM 16993 / JCM 10545 / NBRC 100140 / 7) (Sulfolobus tokodaii). Retrieved from [Link]

- Pavlova, N. N., & Thompson, C. B. (2016). The emerging hallmarks of cancer metabolism. Cell metabolism, 23(1), 27-47.

-

Longdom Publishing. (n.d.). The Role of Metabolic Reprogramming in Cancer Progression. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Metabolic Reprogramming in Cancer: Targeting Energy Pathways for Treatment. Retrieved from [Link]

- Dills, W. L., Jr, Geller, J. I., Gianola, K. M., & McDonough, G. M. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical biochemistry, 133(2), 344–349.

-

ResearchGate. (n.d.). Effect of 2,5-anhydro-D-mannitol (2,5-AM; 300 mg/kg ip) on food intake.... Retrieved from [Link]

- Vilchez, C., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884-2895.

-

ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end.... Retrieved from [Link]

-

MDPI. (n.d.). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Retrieved from [Link]

Sources

- 1. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Gluconeogenesis in cancer cells – repurposing of a starvation-induced metabolic pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gluconeogenesis in cancer cells - Repurposing of a starvation-induced metabolic pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. longdom.org [longdom.org]

- 14. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nitrous Acid Depolymerization for the Synthesis of 2,5-Anhydromannose

This guide provides an in-depth exploration of the nitrous acid-mediated depolymerization of N-sulfated glycosaminoglycans (GAGs), such as heparin and chitosan, for the production of the versatile monosaccharide, 2,5-anhydromannose. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying chemistry, a robust experimental protocol, and critical insights into the application of this technique.

Introduction: The Strategic Value of 2,5-Anhydromannose in Drug Discovery

2,5-Anhydromannose is a highly reactive and versatile chiral building block with significant potential in medicinal chemistry and drug development.[1][][3] Its unique structure, featuring a reactive aldehyde group, makes it a valuable precursor for the synthesis of a wide array of complex molecules and novel drug candidates.[4][5] Nitrous acid depolymerization of abundant natural polysaccharides like heparin and chitosan offers a direct and efficient route to this valuable monosaccharide.[4][6] This guide will elucidate the chemical principles of this process and provide a detailed, field-proven methodology for its successful implementation in a laboratory setting.

The Chemical Mechanism: A Tale of Two pHs

The selective cleavage of glycosidic bonds in GAGs by nitrous acid is a nuanced process, highly dependent on the pH of the reaction medium. The reaction specifically targets the amino groups of glucosamine residues, but the nature of the substituent on the amino group dictates the optimal pH for cleavage.

At a low pH of approximately 1.5, nitrous acid preferentially reacts with N-sulfated glucosamine residues, which are characteristic of heparin and heparan sulfate.[7][8][9] This acidic environment facilitates the deamination of the N-sulfated glucosamine, leading to the formation of an unstable diazotate intermediate. This intermediate rapidly rearranges, resulting in the cleavage of the adjacent glycosidic bond and the formation of a 2,5-anhydromannose residue at the reducing end of the newly formed oligosaccharide.[7]

Conversely, N-unsubstituted amino groups, such as those found in deacetylated chitosan, are most effectively deaminated at a pH of around 4.0.[8] N-acetylated glucosamine residues are largely resistant to nitrous acid cleavage under these conditions, providing a degree of selectivity in the depolymerization process.[7][10]

Caption: Mechanism of nitrous acid depolymerization of N-sulfated GAGs.

A Validated Experimental Protocol for 2,5-Anhydromannose Production

The following protocol details a robust and reproducible method for the nitrous acid depolymerization of heparin to generate oligosaccharides terminating in 2,5-anhydromannose. This protocol is designed to be self-validating by incorporating clear checkpoints and expected outcomes.

Materials and Reagents:

-

Heparin sodium salt (or other N-sulfated GAG)

-

Sulfuric acid (H₂SO₄), 0.5 M

-

Sodium nitrite (NaNO₂), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Sodium borohydride (NaBH₄)

-

Ammonium sulphamate

-

Deionized water

-

pH meter

-

Starch-iodide paper (for monitoring nitrite)

-

Ice bath

-

Fume hood

Experimental Workflow:

Caption: Step-by-step workflow for 2,5-anhydromannose production.

Step-by-Step Methodology:

-

Preparation of the Glycosaminoglycan Solution:

-

Dissolve the heparin sodium salt in deionized water to a final concentration of 10-20 mg/mL.

-

Ensure the heparin is fully dissolved by gentle stirring.

-

-

In Situ Generation of Nitrous Acid:

-

Crucial Step: Prepare the nitrous acid solution immediately before use as it is unstable.

-

In a fume hood, combine equal volumes of pre-chilled 0.5 M sulfuric acid and 1 M sodium nitrite in a glass tube immersed in an ice bath.[11] This will generate a 0.5 M nitrous acid solution with a pH of approximately 1.5.

-

-

Depolymerization Reaction:

-

Add the freshly prepared, cold nitrous acid solution to the heparin solution. A typical starting point is a 1:1 volume ratio.

-

Allow the reaction to proceed at room temperature for 10-30 minutes.[9] The reaction time can be adjusted to control the extent of depolymerization and the size of the resulting oligosaccharides.

-

Monitor the presence of excess nitrite using starch-iodide paper. The disappearance of the blue-black color indicates the consumption of nitrite.

-

-

Quenching the Reaction:

-

To stop the depolymerization, add a solution of ammonium sulphamate. This will react with and neutralize any remaining nitrous acid.[12] Vigorous bubbling may be observed.

-

-

Neutralization and Optional Reduction:

-

Carefully neutralize the reaction mixture to pH 7.0 by the dropwise addition of 1 M sodium hydroxide.

-

For stabilization and characterization: The aldehyde group of 2,5-anhydromannose can be reduced to the more stable alcohol, 2,5-anhydromannitol.[11][13] This is achieved by adding sodium borohydride to the neutralized solution and incubating at room temperature for at least 2 hours.

-

-

Purification of the Products:

-

Characterization:

-

The purified oligosaccharides and the presence of the 2,5-anhydromannose or 2,5-anhydromannitol terminus can be confirmed using a suite of analytical techniques, including:

-

Quantitative Insights and Expected Outcomes

The yield and characteristics of the 2,5-anhydromannose-containing products are influenced by several factors, including the starting material, reaction time, and temperature. The following table summarizes key quantitative parameters.

| Parameter | Typical Value/Range | Rationale and Impact |

| Starting Material | Heparin, Heparan Sulfate, Chitosan | The density of N-sulfated or N-unsubstituted glucosamine residues will determine the extent of fragmentation. |

| Reaction pH | 1.5 - 2.5 for N-sulfated GAGs | Low pH is critical for the selective cleavage of N-sulfated glucosamine residues.[8][9] |

| Reaction Temperature | Room Temperature | Lower temperatures can favor the yield of 2,5-anhydromannose by minimizing side reactions.[10] |

| Reaction Time | 10 - 60 minutes | Shorter times yield larger oligosaccharides, while longer times lead to smaller fragments. |

| Yield | 70-85% (as oligosaccharides) | Yields can be high, with the primary product being a mixture of oligosaccharides of varying lengths.[16] |

Trustworthiness Through Self-Validation

The described protocol incorporates several features that ensure its reliability and the validity of the results:

-

Fresh Preparation of Nitrous Acid: The instability of nitrous acid necessitates its fresh preparation, ensuring consistent reactivity.

-

Monitoring of Nitrite: The use of starch-iodide paper provides a simple and effective real-time check on the progress of the reaction.

-

Optional Reduction Step: The conversion of the reactive aldehyde of 2,5-anhydromannose to the more stable alcohol, 2,5-anhydromannitol, facilitates purification and characterization, providing a stable endpoint for analysis.

-

Orthogonal Analytical Techniques: The use of a combination of NMR, MS, and HPLC for characterization provides a comprehensive and cross-validated structural confirmation of the products.

Conclusion and Future Directions

Nitrous acid depolymerization is a powerful and versatile tool for the production of 2,5-anhydromannose-containing oligosaccharides from readily available glycosaminoglycans. The methodology is robust, scalable, and offers a high degree of control over the extent of depolymerization. The resulting 2,5-anhydromannose serves as a valuable chiral building block for the synthesis of novel therapeutics and complex molecular probes. Further research into the optimization of this reaction for specific GAG substrates and the exploration of the diverse synthetic possibilities offered by the 2,5-anhydromannose scaffold will undoubtedly continue to drive innovation in drug discovery and development.

References

-

Preparation of heparin/heparan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6). Retrieved from [Link]

-

Degradation of Heparan Sulfate by Nitrous Acid - ResearchGate. (n.d.). Retrieved from [Link]

- Conrad, H. E. (2001). Nitrous acid degradation of glycosaminoglycans. Current Protocols in Molecular Biology, Chapter 17, Unit 17.22A.

-

Blyscan™ Sulfated Glycosaminoglycan Assay manual. (n.d.). BioVendor. Retrieved from [Link]

-

Formation of anhydrosugars in the chemical depolymerization of heparin. - DeepDyve. (n.d.). Retrieved from [Link]

- Mo, V., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(3), 1136-1148.

- Kariya, Y., et al. (2000). Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine. Journal of Biochemistry, 128(5), 847-854.

- Bienkowski, M. J., & Conrad, H. E. (1985). Structural characterization of the oligosaccharides formed by depolymerization of heparin with nitrous acid. The Journal of Biological Chemistry, 260(1), 356-365.

- Shively, J. E., & Conrad, H. E. (1976). Formation of anhydrosugars in the chemical depolymerization of heparin. Biochemistry, 15(18), 3932-3942.

-

Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Chitooligosaccharide-2,5-anhydro-D-mannonic Acid - ResearchGate. (n.d.). Retrieved from [Link]

- Gu, Q., et al. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. Molbank, 2014(3), M832.

-

(PDF) Obtaining Hexoses from Chitosan Through Depolymerization with Nitrous Acid. (n.d.). Retrieved from [Link]

- Moussa, M., et al. (2019). Water-Soluble 2,5-Anhydro-d-mannofuranose Chain End Chitosan Oligomers of a Very Low Molecular Weight: Synthesis and Characterization. Biomacromolecules, 20(12), 4353-4360.

- Moussa, M., et al. (2020).

- Sharma, S., et al. (2017). Heparin depolymerization by immobilized heparinase: A review. International Journal of Biological Macromolecules, 100, 126-134.

- Stone, A. L., & Smith, F. (1983). A specific fluorometric assay for hexosamines in glycosaminoglycans, based on deaminative cleavage with nitrous acid. Analytical Biochemistry, 135(2), 403-410.

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

-

2,5-Anhydromannose | C6H10O5 | CID 11116353 - PubChem. (n.d.). Retrieved from [Link]

- Frumin, L. E., et al. (2018). Optimization of the First Step of Enoxaparin Synthesis by Hydrolytic Depolymerization of Unfractionated Heparin. Pharmaceutical Chemistry Journal, 52(8), 735-739.

- Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.

- Montgomery, T. D., & Sorensen, E. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Israel Journal of Chemistry, 58(3-4), 242-254.

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery | Scilit. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. deepdyve.com [deepdyve.com]

- 9. Formation of anhydrosugars in the chemical depolymerization of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of heparin/heparan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biovendor.com [biovendor.com]

- 13. Structural characterization of the oligosaccharides formed by depolymerization of heparin with nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,5-Anhydromannose: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydromannose, a fascinating and reactive carbohydrate, holds a unique position at the intersection of polymer chemistry and glycobiology. Structurally, it is a furanose derivative of mannose, characterized by an anhydro bridge between carbons 2 and 5. This seemingly subtle modification imparts significant chemical reactivity, making it a valuable building block in the synthesis of novel biomaterials and a molecule of interest in the study of carbohydrate metabolism. This guide provides a comprehensive overview of the physicochemical properties of 2,5-Anhydromannose, its synthesis and characterization, and its emerging applications in drug development and beyond.

Chemical Identity and Structure

2,5-Anhydromannose, also known by its trivial name Chitose, is systematically named (2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde[1]. Its chemical structure is defined by a five-membered furanose ring, a departure from the more common six-membered pyranose form of mannose. In aqueous solutions, it exists as a mixture of the acetal and aldehyde forms[2][3].

Key Identifiers:

| Property | Value |

| CAS Number | 495-75-0[2][3] |

| Molecular Formula | C₆H₁₀O₅[2][3] |

| Molecular Weight | 162.14 g/mol [2][3] |

| Synonyms | Chitose, D-2,5-Anhydromannose[2] |

The stereochemistry of 2,5-Anhydromannose is crucial to its biological recognition and chemical behavior. The specific arrangement of its hydroxyl groups and the anhydro bridge dictates its three-dimensional shape and interactions with enzymes and other biomolecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Anhydromannose is essential for its handling, characterization, and application.

Physical Properties

2,5-Anhydromannose is typically supplied as a pale yellow or yellow to orange solid[2]. It is described as a low-melting solid, though a precise experimental melting point for the pure crystalline form is not widely reported in the literature. It is also known to be hygroscopic, necessitating storage under an inert atmosphere to prevent moisture absorption[2].

Summary of Physical Properties:

| Property | Value | Source |

| Appearance | Pale yellow or yellow to orange solid | [2] |

| Boiling Point (Predicted) | 404.7 ± 45.0 °C | |

| Density (Predicted) | 1.639 ± 0.06 g/cm³ | |

| Specific Rotation | +29.3° (c = 0.2, Water) | [2] |

Solubility

2,5-Anhydromannose exhibits limited solubility in common laboratory solvents. It is slightly soluble in water and methanol[2]. This property is an important consideration for its use in aqueous biological assays and in purification protocols.

Stability

As a furanose sugar, the stability of 2,5-Anhydromannose is influenced by factors such as pH and temperature. Furanose rings are generally less stable than their pyranose counterparts due to higher ring strain[4][5]. In acidic conditions, there is a potential for hydrolysis of the glycosidic bond or other acid-catalyzed rearrangements. The aldehyde group also makes it susceptible to oxidation. For long-term storage, it is recommended to keep 2,5-Anhydromannose at -20°C under an inert atmosphere[2].

Synthesis and Purification

The most common and well-established method for the synthesis of 2,5-Anhydromannose is through the nitrous acid depolymerization of chitosan, a readily available biopolymer derived from chitin[6]. This reaction specifically cleaves the glycosidic linkages of the D-glucosamine units in chitosan, resulting in the formation of oligosaccharides with a 2,5-Anhydromannose unit at the reducing end[6].

Experimental Protocol: Synthesis of 2,5-Anhydromannose-terminated Oligomers from Chitosan

This protocol is adapted from established literature procedures[6].

Materials:

-

Chitosan

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

Procedure:

-

Dissolve chitosan in a dilute aqueous solution of hydrochloric acid to fully solubilize the polymer.

-

Prepare a fresh aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution to the chitosan solution and allow the reaction to proceed at room temperature for a set period (e.g., 12 hours) to achieve the desired degree of depolymerization.

-

Precipitate the resulting oligomers by raising the pH of the solution to approximately 9 with the addition of ammonium hydroxide.

-

Wash the precipitate several times with deionized water until the pH is neutral.

-

Lyophilize the washed precipitate to obtain the 2,5-Anhydromannose-terminated chitooligosaccharides as a white powder.

Caption: Workflow for the synthesis of 2,5-Anhydromannose-terminated oligomers.

Purification

Purification of 2,5-Anhydromannose, particularly to obtain the pure monomer, can be challenging due to its reactivity and the presence of oligomeric byproducts. Size-exclusion chromatography (SEC) is a commonly employed technique to separate the monomer from the oligomeric mixture.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 2,5-Anhydromannose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 2,5-Anhydromannose. The ¹H NMR spectrum will show characteristic signals for the protons on the furanose ring and the hydroxymethyl group. The anomeric proton of the aldehyde form is also a key diagnostic signal. In D₂O, the aldehyde proton may exist in equilibrium with its hydrated gem-diol form.

Expected ¹H NMR Chemical Shifts (in D₂O):

-

Anomeric Proton (Aldehyde): A distinct signal, the chemical shift of which can be sensitive to hydration.

-

Ring Protons (H2-H5): A complex series of multiplets in the region of approximately 3.5-4.5 ppm.

-

Hydroxymethyl Protons (H6): Signals corresponding to the two diastereotopic protons of the -CH₂OH group.

Expected ¹³C NMR Chemical Shifts:

-

Anomeric Carbon (Aldehyde): A downfield signal characteristic of an aldehyde carbonyl.

-

Ring Carbons (C2-C5): Signals in the carbohydrate region of the spectrum.

-

Hydroxymethyl Carbon (C6): An upfield signal corresponding to the -CH₂OH carbon.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in 2,5-Anhydromannose.

Key IR Absorption Bands:

-

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ region.

-

C=O Stretching (Aldehyde): A sharp, strong absorption band around 1730 cm⁻¹, confirming the presence of the aldehyde functionality.

-

C-O Stretching: Multiple strong bands in the fingerprint region (1000-1200 cm⁻¹) corresponding to the C-O single bonds of the alcohols and the ether linkage in the furanose ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For 2,5-Anhydromannose, the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected at m/z 163.06 or 185.04, respectively, in positive ion mode. The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the furanose ring.

Chemical Reactivity

The chemical reactivity of 2,5-Anhydromannose is dominated by its aldehyde functional group, which is a key feature for its use as a chemical building block. The aldehyde is susceptible to nucleophilic attack, making it a versatile handle for conjugation and derivatization.

Reactions with Nucleophiles

The aldehyde group of 2,5-Anhydromannose readily reacts with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These reactions are often used to attach other molecules to 2,5-Anhydromannose-containing structures, for example, in the functionalization of chitooligosaccharides.

Caption: Reactivity of the aldehyde group of 2,5-Anhydromannose with nucleophiles.

Biological Activity and Applications in Drug Development

2,5-Anhydromannose and its derivatives have garnered interest in the field of drug development, primarily due to their potential as mimics of natural carbohydrates and their ability to interact with carbohydrate-processing enzymes.

Glycosidase Inhibition

The structural similarity of 2,5-Anhydromannose to mannose suggests its potential as an inhibitor of mannosidases, enzymes that play crucial roles in glycoprotein processing and other biological pathways. While detailed kinetic studies on the inhibitory activity of 2,5-Anhydromannose itself are not extensively reported, related anhydro sugars and their derivatives have been shown to inhibit various glycosidases. Further research is warranted to fully characterize the inhibitory profile of 2,5-Anhydromannose against a panel of glycosidases to explore its therapeutic potential.

Drug Delivery and Biomaterials

The reactive aldehyde group of 2,5-Anhydromannose makes it an attractive component for the development of drug delivery systems and novel biomaterials. Chitooligosaccharides terminating in 2,5-Anhydromannose can be functionalized with targeting ligands, imaging agents, or therapeutic molecules. These modified oligosaccharides can then be used to create targeted drug delivery vehicles or biocompatible hydrogels for tissue engineering applications.

Conclusion

2,5-Anhydromannose is a carbohydrate with unique structural features and chemical reactivity that make it a valuable tool for researchers in chemistry, biology, and materials science. Its synthesis from the abundant biopolymer chitosan provides a sustainable route to this interesting molecule. While much is known about its basic physicochemical properties and its reactivity, further research is needed to fully elucidate its biological activities and to harness its full potential in drug development and other advanced applications. This guide provides a solid foundation for scientists and researchers working with or interested in exploring the potential of 2,5-Anhydromannose.

References

-

Coudurier, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1143. [Link]

-

Schatz, C., et al. (2020). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molbank, 2020(2), M1126. [Link]

-

Chemistry Stack Exchange. (2015). Stability of furanose vs. pyranose form of glucose? [Link]

-

Mo, I. V., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884–2895. [Link]

-

ResearchGate. (2016). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. [Link]

-

PubChem. (n.d.). 2,5-Anhydromannose. [Link]

-

ResearchGate. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... [Link]

-

Pharmaffiliates. (n.d.). 2,5-Anhydro-D-mannose. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. dev.housing.arizona.edu [dev.housing.arizona.edu]

- 6. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 2,5-Anhydromannose: A Key Modulator of Carbohydrate Metabolism and Versatile Synthetic Precursor

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Anhydromannose, also known as chitose, is a fascinating monosaccharide derivative primarily obtained from the depolymerization of chitosan. While its direct biological roles are still under investigation, its reduced form, 2,5-anhydro-D-mannitol, acts as a potent fructose analogue, significantly disrupting key pathways in carbohydrate metabolism. By mimicking fructose, it becomes a substrate for phosphorylation, leading to the intracellular accumulation of phosphorylated derivatives that allosterically regulate critical enzymes. This guide delves into the core biological significance of 2,5-anhydromannose and its derivatives, focusing on their profound inhibitory effects on hepatic gluconeogenesis and glycogenolysis. We will explore the underlying enzymatic mechanisms, provide quantitative kinetic data, and present detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this document highlights its burgeoning potential in drug development as a hypoglycemic agent and its utility as a versatile chemical precursor for creating novel biomaterials.

Introduction to 2,5-Anhydromannose (Chitose)

Chemical Structure and Properties

2,5-Anhydromannose (C₆H₁₀O₅, Molar Mass: 162.14 g/mol ) is a dehydrated mannose derivative featuring a stable furanose ring formed by an ether linkage between carbons 2 and 5.[1][2] A key feature is the presence of a reactive aldehyde group in its open-chain form, although in solution, it exists as a mixture of the acetal and aldehyde forms.[1][2] This aldehyde moiety is a critical functional handle for chemical modifications.[3][4]

Primary Synthesis Route: Chitosan Depolymerization

The most common and efficient method for producing 2,5-anhydromannose is through the nitrous acid (HONO) depolymerization of chitosan, a plentiful biopolymer derived from chitin.[3][5] This reaction cleaves the glycosidic bonds in chitosan and simultaneously converts the N-acetylglucosamine residue at the new reducing end into a 2,5-anhydromannose unit.[5][6] This process yields chitooligosaccharides (COS) that are uniquely terminated with this reactive sugar, making them valuable precursors for further functionalization.[7][8]

The Active Metabolite: 2,5-Anhydro-D-mannitol

For understanding its metabolic impact, it is crucial to distinguish 2,5-anhydromannose from its reduced form, 2,5-anhydro-D-mannitol. In biological systems, particularly in studies of carbohydrate metabolism, 2,5-anhydro-D-mannitol is the more frequently studied compound. It acts as a structural analogue of D-fructofuranose and is readily phosphorylated within cells, initiating a cascade of metabolic inhibition.[9][10][11]

Core Biological Significance: Modulation of Carbohydrate Metabolism

The primary biological significance of 2,5-anhydro-D-mannitol stems from its action as a fructose analogue, which allows it to enter and disrupt hepatic glucose metabolism. Once inside hepatocytes, it is phosphorylated by fructokinase or hexokinase to 2,5-anhydro-D-mannitol-1-phosphate (aHMol1P).[12] This can be further phosphorylated by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate (aHMol(1,6)P2).[11][12] These phosphorylated metabolites are the true effectors, inhibiting key regulatory enzymes.

Inhibition of Gluconeogenesis

2,5-Anhydro-D-mannitol is a potent inhibitor of gluconeogenesis in isolated rat hepatocytes, reducing glucose production from various precursors like lactate, pyruvate, and glycerol.[10][12] The primary mechanism is the inhibition of Fructose-1,6-bisphosphatase (FBPase) , a rate-limiting enzyme in the gluconeogenic pathway.[13] The metabolite aHMol(1,6)P2 acts as a powerful inhibitor of FBPase.[12] This blockade causes an accumulation of fructose-1,6-bisphosphate and a decrease in the subsequent formation of fructose-6-phosphate, effectively halting the production of new glucose.[10] This makes FBPase a significant target for managing type 2 diabetes, where excessive gluconeogenesis is a key pathological feature.[13][14]

Inhibition of Glycogenolysis

In addition to blocking glucose synthesis, 2,5-anhydro-D-mannitol also inhibits the breakdown of stored glycogen (glycogenolysis) in the liver.[9][11][12] This effect is mediated by the accumulation of aHMol1P, which acts as a competitive inhibitor of Glycogen Phosphorylase a , the key enzyme responsible for glycogen phosphorolysis.[9][12] The inhibition of phosphorylase a prevents the release of glucose-1-phosphate from glycogen, thereby reducing hepatic glucose output.[9] Studies have shown this inhibition occurs in both basal and glucagon-stimulated hepatocytes.[9][12]

Effects on Glycolysis

The metabolic disruption caused by 2,5-anhydro-D-mannitol also extends to glycolysis. The bisphosphate metabolite, aHMol(1,6)P2, serves as an activator of Pyruvate Kinase .[12] By activating this enzyme, it promotes the conversion of phosphoenolpyruvate to pyruvate, effectively stimulating the later stages of glycolysis and leading to an observed increase in lactate formation.[10][12]

Summary of Metabolic Effects

The collective impact of 2,5-anhydro-D-mannitol's phosphorylated derivatives is a potent hypoglycemic effect. They simultaneously inhibit the two primary pathways for hepatic glucose production (gluconeogenesis and glycogenolysis) while promoting glycolysis. This multifaceted action makes it a subject of significant interest for developing anti-diabetic therapeutics.

Caption: Metabolic modulation by 2,5-Anhydro-D-mannitol in hepatocytes.

Quantitative Analysis of Enzymatic Inhibition

The effectiveness of 2,5-anhydro-D-mannitol as a metabolic modulator is underscored by the binding affinities of its phosphorylated derivatives for their target enzymes. The following table summarizes the key kinetic data reported in the literature.

| Metabolite | Target Enzyme | Organism/Tissue | Kinetic Parameter | Value | Reference |

| 2,5-Anhydro-D-mannitol-1-phosphate | Glycogen Phosphorylase a | Rat Liver | Ki (apparent) | 0.66 +/- 0.09 mM | [12] |

| 2,5-Anhydro-D-mannitol-1-phosphate | Phosphorylase a | Rat Hepatocytes | Ki | 2.4 mM | [9] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Rabbit Liver | Ki (apparent) | 3.6 +/- 0.3 µM | [12] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | Ka (apparent) | 9.5 +/- 0.9 µM | [12] |

Methodologies and Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and analysis of 2,5-anhydromannose and its derivatives.

Protocol 1: Synthesis of 2,5-Anhydromannose-Terminated Oligosaccharides (COSamf)

This protocol describes the depolymerization of chitosan using nitrous acid to generate chitooligosaccharides with a 2,5-anhydromannose unit at the reducing end.[5][8]

Materials:

-

Chitosan (low molecular weight)

-

Hydrochloric acid (HCl, 37%)

-

Sodium nitrite (NaNO₂)

-

Ammonium hydroxide (NH₄OH, 28%)

-

Distilled water

-

Magnetic stirrer and stir bar

-

pH meter

-

Freeze-dryer

Procedure:

-

Dissolution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous HCl solution with overnight stirring at room temperature.

-

Reaction Setup: Cool the chitosan solution to 4°C in an ice bath.

-

Depolymerization: Prepare a fresh aqueous solution of NaNO₂. Add the NaNO₂ solution dropwise to the cold, stirring chitosan solution. The molar ratio of GlcN units in chitosan to NaNO₂ is a critical parameter to control the final degree of polymerization (a common starting ratio is 10:1).[8]

-

Reaction: Allow the reaction to proceed for 12-18 hours at room temperature with continuous stirring.[5][8]

-

Precipitation: Stop the reaction by raising the pH to ~9 with ammonium hydroxide. This will precipitate the chitooligosaccharides.

-

Purification: Centrifuge the suspension to collect the precipitate. Wash the pellet several times with distilled water until the supernatant is neutral (pH ~7).

-

Lyophilization: Freeze the purified pellet and lyophilize to obtain the final COSamf product as a white powder.

-

Characterization: Confirm the structure and average degree of polymerization using ¹H-NMR, ¹³C-NMR, and MALDI-TOF mass spectrometry.[8]

Caption: Workflow for the synthesis of 2,5-anhydromannose-terminated oligosaccharides.

Protocol 2: Enzymatic Assay for 2,5-Anhydro-D-mannitol

This protocol outlines a coupled enzymatic assay to measure the concentration of 2,5-anhydro-D-mannitol based on the measurement of ADP formed during its phosphorylation.[15]

Principle: 2,5-Anhydro-D-mannitol is phosphorylated by fructokinase (or hexokinase), producing ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Sample containing 2,5-anhydro-D-mannitol

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and KCl)

-

ATP solution

-

NADH solution

-

Phosphoenolpyruvate (PEP) solution

-

Enzyme mix: Fructokinase, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture: In a cuvette, combine the assay buffer, ATP, NADH, and PEP.

-

Sample Addition: Add a known volume of the sample to the cuvette.

-

Background Reading: Add the PK/LDH enzyme portion of the mix and incubate for 5-10 minutes to consume any pre-existing ADP or pyruvate in the sample. Record the stable baseline absorbance at 340 nm.

-

Initiate Reaction: Start the specific reaction by adding fructokinase to the cuvette.

-

Monitor Absorbance: Follow the decrease in absorbance at 340 nm over time until the reaction is complete and the absorbance is stable.

-

Calculation: The total change in absorbance (ΔA₃₄₀) is directly proportional to the amount of NADH consumed, which is stoichiometric with the amount of 2,5-anhydro-D-mannitol in the sample. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the concentration.

Therapeutic and Biotechnological Applications

Potential as a Hypoglycemic Agent

The potent inhibition of hepatic glucose production makes 2,5-anhydro-D-mannitol a promising candidate for the treatment of type 2 diabetes.[14] In vivo studies have shown that administration of 2,5-anhydro-D-mannitol can decrease blood glucose levels in fasting normal and diabetic mice and rats.[12] Interestingly, it has also been found to increase food intake in rats by creating a metabolic state that mimics fasting, an effect that requires careful consideration in a therapeutic context.[16]

Precursor for Novel Biomaterials

The reactive aldehyde at the reducing end of 2,5-anhydromannose-terminated chitooligosaccharides is a powerful tool for bio-conjugation and material science.[6] This functionality allows for the covalent attachment of other molecules or polymers. For example, it has been exploited to create diblock oligosaccharides, such as chitin-b-dextran, by coupling different polysaccharide blocks through their reducing ends.[4][5] This approach preserves the intrinsic properties of the individual blocks and opens avenues for creating new biomaterials with tailored properties for applications in drug delivery and tissue engineering.[17]

Other Investigated Therapeutic Areas

The unique structure of 2,5-anhydromannose and its derivatives has led to their exploration in other therapeutic fields.

-

Antiasthmatic Compounds: Poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol have been synthesized and evaluated for their potential as orally active antiasthmatic agents.[18]

-

Aldolase Inhibition: Phosphorylated derivatives of 2,5-anhydro-D-mannitol are structural analogues of fructose-1,6-bisphosphate and have been proposed as potential inhibitors of fructose-1,6-bisphosphate aldolase.[19] Since some cancer cells exhibit high rates of glycolysis, targeting aldolase could be a viable anti-cancer strategy.

Conclusion and Future Directions

2,5-Anhydromannose and its reduced form, 2,5-anhydro-D-mannitol, represent a class of molecules with significant biological and synthetic importance. As a metabolic modulator, 2,5-anhydro-D-mannitol provides a powerful tool for studying the regulation of hepatic glucose metabolism and serves as a lead compound for the development of novel hypoglycemic drugs targeting FBPase and glycogen phosphorylase. As a synthetic precursor, the 2,5-anhydromannose unit offers a unique and reactive handle for the construction of advanced biomaterials and conjugates. Future research should focus on optimizing the therapeutic window of its derivatives to maximize hypoglycemic effects while mitigating potential side effects, and further exploiting its synthetic versatility to create next-generation functional biopolymers.

References

- Various Authors. (n.d.). Synthesis of chitooligosaccharide-2,5-anhydro-d-mannonic acid (2)

-

Stevens, H. C., & Dills, W. L. Jr. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters, 165(2), 247-250. [Link]

-

Dills, W. L. Jr., Geller, J. I., Gianola, K. M., & McDonough, G. M. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical Biochemistry, 133(2), 344-349. [Link]

-

Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1984). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. The Journal of Biological Chemistry. [Link]

-

Lardy, H. A., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Archives of Biochemistry and Biophysics. [Link]

-

Van Schaftingen, E., & Hers, H. G. (1986). On the inhibition of hepatic glycogenolysis by fructose. A 31P-NMR study in perfused rat liver using the fructose analogue 2,5-anhydro-D-mannitol. European Journal of Biochemistry, 159(2), 359-365. [Link]

-

Various Authors. (n.d.). A new synthesis of 2,5-anhydro-D-mannose derivatives. ResearchGate. [Link]

-

Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-1749. [Link]

-

Vikøren Mo, I., Øksnes Dalheim, M., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. Biomacromolecules, 21(7), 2884-2895. [Link]

-

Various Authors. (n.d.). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end... ResearchGate. [Link]

-

Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. [Link]

-

Various Authors. (2018). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. ResearchGate. [Link]

-

Fuhrmann, U., Bause, E., & Ploegh, H. (1985). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Nature. [Link]

-

Christus, J., & Madson, M. A. (2021). Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s). American Journal of Chemistry and Applications. [Link]

-

Hadj-Ahmed, S., et al. (2016). Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. Molecules. [Link]

-

Various Authors. (2025). Comprehensive Review and Perspective on Fructose 1,6-Bisphosphatase Inhibitors for the Management of Type 2 Diabetes Mellitus. ResearchGate. [Link]

-

Van Schaftingen, E., & Hers, H. G. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Proceedings of the National Academy of Sciences, 78(5), 2861-2863. [Link]

-

Various Authors. (2024). A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach. PubMed Central. [Link]

-